HTFFSHZREIHZEH-BUVRLJJBSA-N
Description
Properties
Molecular Formula |
C26H22N4O5 |
|---|---|
Molecular Weight |
470.485 |
InChI |
InChI=1S/C26H22N4O5/c1-33-18-11-10-14(12-20(18)34-2)21-22-17(32)8-5-9-19(22)35-26-23(21)25-28-24(29-30(25)13-27-26)15-6-3-4-7-16(15)31/h3-4,6-7,10-13,21,29H,5,8-9H2,1-2H3/b24-15+ |
InChI Key |
HTFFSHZREIHZEH-BUVRLJJBSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C5=NC(=C6C=CC=CC6=O)NN5C=N4)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of Evidence
The provided evidence (–10) consists of tables and figures from unrelated fields, such as:

- Transcriptomic profiling of plant roots ()

- Synthetic credit data using GANs ()

- Protein complex geometry ()

- Clinical dataset anonymization ()
- Urban planning co-creation projects ()


None of these sources contain chemical data, structural comparisons, or physicochemical properties relevant to the compound HTFFSHZREIHZEH-BUVRLJJBSA-N or its analogs.
Limitations in Addressing the Query
- Lack of Chemical Data: No evidence includes structural, spectral, or functional data for the compound or its analogs.
Recommendations for Fulfilling the Query
To produce a professional and authoritative comparison, the following steps are necessary:
Access Chemical Databases : Use platforms like PubChem, SciFinder, or Reaxys to retrieve structural data, spectral information, and peer-reviewed studies for This compound .
Identify Structural Analogs: Search for compounds with similar functional groups, stereochemistry, or bioactivity using the InChIKey or SMILES notation.
Compile Comparative Data : Tabulate properties such as:
- Molecular weight, melting/boiling points
- Spectral signatures (e.g., NMR, IR, MS)
- Pharmacokinetic or toxicological profiles
- Synthetic routes and yields
Example Framework for a Comparative Table (Hypothetical)
| Property | This compound | Analog 1 (e.g., CID 12345) | Analog 2 (e.g., CID 67890) |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀O₄ | C₁₄H₁₈O₅ | C₁₆H₂₂O₃ |
| Melting Point (°C) | 152–154 | 168–170 | 145–147 |
| Solubility (mg/mL, H₂O) | 0.5 | 0.2 | 1.1 |
| LogP | 2.8 | 3.1 | 2.5 |
| Key Functional Groups | Ester, ketone | Carboxylic acid, hydroxyl | Ether, amide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





